![molecular formula C7H7BrN2 B599103 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1198293-24-1](/img/structure/B599103.png)
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound with the molecular formula C7H7BrN2. It has a molecular weight of 199.05 . This compound is solid in its physical form .
Synthesis Analysis
A general synthesis of a series of quinoline-based isoindolin-l-ones, namely N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo-[3,4-b]quinolin-1-ones, has been described. This synthesis involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH (v/v, 10:1) solvent system .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2 .
Physical And Chemical Properties Analysis
“7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” is a solid compound . It has a molecular weight of 199.048 Da . The compound has a boiling point of 338℃ and a density of 1.770 .
Applications De Recherche Scientifique
Synthesis of Quinoline-based Isoindolin-1-ones
This compound serves as a precursor in the synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones . These molecules are synthesized through a one-pot reaction involving a Williamson-type reaction followed by intramolecular C–N bond cyclization . This process is significant due to the presence of isoindolin-1-ones in natural products and their importance in pharmacologically active synthetic molecules.
Antimicrobial and Antifungal Applications
Derivatives of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine have been found to exhibit antimicrobial and antifungal activities. The pyrrolopyrazine scaffold, which includes this compound, has shown effectiveness against various microbial and fungal strains .
Anticancer and Anti-inflammatory Agents
The pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of FMS kinase, making them promising candidates for the development of anticancer and antiarthritic drugs . This application is particularly noteworthy due to the ongoing search for novel therapeutic agents in oncology.
Kinase Inhibition
Some derivatives of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine have shown potential in kinase inhibition. This is crucial for the treatment of diseases where kinase activity is dysregulated .
Antileishmanial Activity
A series of uniquely functionalized derivatives of this compound have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL), a tropical disease caused by parasitic protozoans .
Drug Design and Synthesis
The molecular structure of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is used as an important synthon for accessing various drugs and natural products. Its versatility allows for further modification and functionalization, aiding in the discovery of new pharmacological applications .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine inhibits this process, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, leading to a reduction in tumor growth .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight would be beneficial to its bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Propriétés
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFKFGYOEUQPJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.